1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
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Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C22H23NO4 and a molecular weight of 365.43 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity by optimizing reaction conditions and using advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other biomolecules for research purposes.
Drug Development: It plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of the piperidine ring during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure, but with a pyrrolidine ring instead of a piperidine ring.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Contains a phenylalanine moiety instead of a piperidine ring.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Features an ethyl-substituted butanoic acid instead of a piperidine ring.
Uniqueness
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperidine ring. This combination provides stability and reactivity suitable for peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBTYVNWVGYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343691-72-4 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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